molecular formula C22H35NO2 B079073 Synepirin 500 CAS No. 13358-11-7

Synepirin 500

Cat. No.: B079073
CAS No.: 13358-11-7
M. Wt: 345.5 g/mol
InChI Key: MVKYQJHRHHQPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synepirin 500 (CAS: 13358-11-7), chemically designated as N-(2-Ethylhexyl)-1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboximide, is a pesticide synergist used to enhance the efficacy of active insecticidal ingredients. Its bicyclic dicarboximide structure contributes to its role in inhibiting detoxification enzymes in insects, thereby prolonging the activity of pyrethroids and other insecticides .

Properties

CAS No.

13358-11-7

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C22H35NO2/c1-6-8-9-16(7-2)14-23-19(24)17-18(20(23)25)22(15(3)4)12-10-21(17,5)11-13-22/h10,12,15-18H,6-9,11,13-14H2,1-5H3

InChI Key

MVKYQJHRHHQPDM-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C

Canonical SMILES

CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C

Other CAS No.

13358-11-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Synepirin 500 belongs to a class of pesticide synergists that share functional roles but differ structurally and mechanistically. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Analogous Synergists

Compound Name Chemical Structure Primary Application Key Differentiators
This compound Bicyclo[2.2.2]oct-5-ene dicarboximide with ethylhexyl and isopropyl substituents Pyrethroid synergist Unique bicyclic framework; targets insect cytochrome P450 enzymes .
Piperonyl Butoxide (PBO) Methylenedioxy-containing ether derivative Broad-spectrum synergist Inhibits oxidative metabolism via P450 inhibition; widely used with pyrethroids .
MGK 264 N-(2-Ethylhexyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide Pyrethroid and carbamate synergist Structural similarity to this compound but with a norbornene core .
S-421 Bis(2,3,3,3-tetrachloropropyl) ether Synergist for halogenated insecticides Chlorinated ether structure; enhances stability of volatile insecticides .

Key Findings :

Structural Diversity :

  • This compound and MGK 264 both feature bicyclic dicarboximide cores but differ in ring size (Synepirin: bicyclo[2.2.2] vs. MGK 264: bicyclo[2.2.1]), which may influence binding affinity to insect enzymes .
  • PBO and S-421 lack the dicarboximide group, relying instead on ether linkages for synergism, suggesting divergent metabolic inhibition pathways .

Efficacy and Applications: this compound is specialized for pyrethroids, whereas PBO has broader compatibility with multiple insecticide classes . MGK 264 is noted for lower mammalian toxicity compared to this compound, making it preferable in formulations requiring reduced environmental persistence .

Regulatory and Safety Profiles: this compound’s inclusion in Japan’s chemical testing program highlights concerns about its residue accumulation, unlike S-421, which is less scrutinized due to its niche use . PBO is classified as a “likely carcinogen” by the EPA, whereas this compound lacks equivalent carcinogenicity data, underscoring the need for further toxicological studies .

Q & A

Q. How to ensure compliance with open-data mandates when publishing this compound research?

  • Methodological Answer :
  • Deposit raw spectra, crystallographic data, and sequencing reads in repositories like Zenodo or ChEMBL.
  • Use CC-BY licenses for figures and provide detailed metadata .

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